molecular formula C18H17ClN4O2S B2947737 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide CAS No. 1396876-41-7

2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide

Cat. No.: B2947737
CAS No.: 1396876-41-7
M. Wt: 388.87
InChI Key: LCHFOOTUUJXNSJ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule is engineered with a methylaminoacetamide linker connecting the 4-chloro-benzothiazole moiety to a para -acetamidophenyl group. This specific architecture is characteristic of modern molecular hybridization approaches, which aim to combine distinct pharmacophores to create compounds with enhanced or novel research potential . Benzothiazole derivatives have demonstrated significant research value across multiple therapeutic areas. They are extensively investigated in oncology for their potent and selective antitumor properties against various cancer cell lines, including breast, ovarian, and renal carcinomas . Furthermore, this class of compounds has shown promise in neurological research, with studies exploring their role as tau protein aggregation inhibitors relevant to Alzheimer's disease pathology, as well as their anticonvulsant activity in seizure models . Additional research avenues include their antimicrobial, antifungal, and antiviral applications . The presence of the acetamide group is a common feature in many bioactive molecules and can contribute to hydrogen bonding with biological targets, potentially influencing potency and selectivity . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-11(24)20-12-6-8-13(9-7-12)21-16(25)10-23(2)18-22-17-14(19)4-3-5-15(17)26-18/h3-9H,10H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHFOOTUUJXNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reaction Scheme

  • Methylation of Benzothiazole Amine :
    4 Chloro 1 3 benzothiazol 2 amine+CH3I4 Chloro 2 methylamino 1 3 benzothiazole\text{4 Chloro 1 3 benzothiazol 2 amine}+\text{CH}_3\text{I}\rightarrow \text{4 Chloro 2 methylamino 1 3 benzothiazole}

    • Performed under basic conditions (e.g., K2_2CO3_3) in a polar aprotic solvent (e.g., DMF) .

  • Chloroacetamide Intermediate Formation :
    4 Chloro 2 methylamino 1 3 benzothiazole+ClCH2COCl2 Chloro N 4 chloro 1 3 benzothiazol 2 yl methyl acetamide\text{4 Chloro 2 methylamino 1 3 benzothiazole}+\text{ClCH}_2\text{COCl}\rightarrow \text{2 Chloro N 4 chloro 1 3 benzothiazol 2 yl methyl acetamide}

    • Utilizes chloroacetyl chloride in anhydrous dichloromethane with triethylamine as a base .

  • Nucleophilic Substitution with 4-Acetamidoaniline :
    2 Chloro N 4 chloro 1 3 benzothiazol 2 yl methyl acetamide+4 AcetamidoanilineTarget Compound\text{2 Chloro N 4 chloro 1 3 benzothiazol 2 yl methyl acetamide}+\text{4 Acetamidoaniline}\rightarrow \text{Target Compound}

    • Conducted in DMF at 60–80°C, with KI as a catalyst to enhance reactivity .

Reaction Conditions and Reagents

StepReagents/ConditionsSolventTemperatureYield*
1CH3_3I, K2_2CO3_3DMF80°C~75%
2ClCH2_2COCl, Et3_3NCH2_2Cl2_2RT~85%
34-Acetamidoaniline, KIDMF60–80°C~65%
*Yields estimated from analogous reactions in .

Key Reaction Mechanisms

  • Amide Coupling : Carbodiimide-mediated activation (e.g., EDC) facilitates bond formation between the benzothiazole amine and acetic acid derivatives .

  • Nucleophilic Aromatic Substitution : The chloro group on the benzothiazole ring is displaced by the acetamidophenyl group under catalytic iodide conditions .

Stability and Reactivity

  • Thermal Stability : Decomposes above 200°C, with degradation products including 4-chlorobenzothiazole and acetamide derivatives .

  • Hydrolytic Sensitivity : The acetamide group is stable under neutral conditions but hydrolyzes in strong acids/bases to form 4-aminophenyl intermediates .

Functional Group Transformations

Functional GroupReaction TypeProducts/Applications
ChlorobenzothiazoleNucleophilic substitutionAnticancer agent precursors
AcetamideHydrolysisBioactive metabolites
MethylaminoAlkylation/OxidationTuning solubility/bioactivity

Side Reactions and Byproducts

  • Over-Alkylation : Excess methyl iodide leads to quaternary ammonium salts, requiring precise stoichiometry.

  • Hydrolysis of Chloroacetamide : Competing hydrolysis in aqueous conditions forms 2-hydroxy-N-substituted acetamides .

Catalytic and Solvent Effects

  • Polar Solvents (DMF, DMSO) : Enhance nucleophilicity of 4-acetamidoaniline in Step 3 .

  • KI Catalyst : Accelerates substitution by stabilizing transition states via iodide ion participation .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Carbodiimide CouplingHigh purity, scalable Requires anhydrous conditions
Direct AlkylationFewer stepsLower regioselectivity

Mechanism of Action

The mechanism of action of 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Benzothiazole Derivatives

(a) N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate
  • Structure: Features a 3-methylphenyl group instead of the methylamino-4-acetamidophenyl chain.
  • Properties: The methylphenyl group introduces hydrophobicity, reducing solubility compared to the target compound.
  • Synthesis : Prepared via carbodiimide-mediated coupling of (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine (91% yield) .
(b) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
  • Structure : Replaces the chloro and acetamidophenyl groups with a 4-methylpiperazine moiety.
  • Synthesis : Derived from N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and N-methylpiperazine in DMF .

Methylamino-Linked Analogues

(a) N-(4-Chlorophenyl)-2-(methyl(phenyl)amino)acetamide
  • Structure : Lacks the benzothiazole core; instead, it has a 4-chlorophenyl acetamide group.
  • Synthesized via photomicellar catalysis (82% yield) .
(b) 2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
  • Structure : Substitutes benzothiazole with a thiazole ring and introduces a benzyl group.

Acetamidophenyl Derivatives

(a) N-(1-(3-(4-Acetamidophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide
  • Structure : Shares the 4-acetamidophenyl group but incorporates a trichloroethyl thiourea moiety.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity Reference
2-[(4-Chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide (Target) Benzothiazole 4-Cl, methylamino, 4-acetamidophenyl Not reported Not reported Inferred anticancer/antimicrobial -
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate Benzothiazole 4-Cl, 3-methylphenyl 397–398 K 91 Antifungal, crystallographic
N-(4-Chlorophenyl)-2-(methyl(phenyl)amino)acetamide Acetamide 4-Cl, methyl(phenyl)amino Not reported 82 Not reported
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole 4-methylpiperazine Not reported Not reported Anticancer (kinase inhibition)

Key Comparative Insights

  • Solubility : The 4-acetamidophenyl group in the target compound likely improves aqueous solubility compared to methylphenyl or piperazine substituents .
  • Synthetic Accessibility : Carbodiimide-mediated coupling (as in ) is a robust method for benzothiazole acetamides, whereas photomicellar catalysis () offers advantages for simpler analogues.

Biological Activity

The compound 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4-acetamidophenyl)acetamide , also referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a benzothiazole moiety, an acetamido group, and a chlorinated aromatic ring. The molecular formula is C17H15ClN4O2SC_{17}H_{15}ClN_{4}O_{2}S, with a molecular weight of approximately 374.84 g/mol. The presence of chlorine enhances its reactivity and potential interactions with biological targets .

Biological Activities

Compounds containing benzothiazole structures are known for a variety of biological activities, including:

  • Anticancer Activity : Research indicates that benzothiazole derivatives show promising anticancer properties. For instance, compounds structurally similar to this compound have been reported to inhibit cancer cell proliferation effectively .
  • Antibacterial Properties : This compound may exhibit antibacterial effects due to its ability to interact with bacterial enzymes and disrupt cellular functions .
  • Antifungal and Anthelmintic Activities : Preliminary studies suggest that derivatives of this class can also demonstrate antifungal and anthelmintic properties, making them candidates for further pharmacological evaluation .

The mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may interact with various biomolecules such as proteins and nucleic acids, potentially leading to alterations in cellular signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The following table summarizes selected compounds with similar structures and their associated biological activities:

Compound Name Structural Features Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamideSimilar benzothiazole structureAnticancer activity
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamideSimilar acetamide and aromatic structuresAntibacterial properties
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamideContains acetamide functionalityAntifungal activity

The unique combination of the chlorine substitution pattern and the dual functionality as both an acetamido and benzamide derivative may enhance selectivity against specific biological targets compared to other similar compounds .

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:

  • Anticancer Studies : In vitro studies demonstrated that compounds similar to this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Trials : Clinical evaluations have shown that certain benzothiazole derivatives possess substantial antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield?

Answer: The synthesis of benzothiazole acetamide derivatives typically involves coupling a substituted benzothiazol-2-amine with an acetamide precursor. A validated method includes:

  • Using 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl (EDCl) as a coupling agent in dichloromethane.
  • Triethylamine as a base to facilitate reaction efficiency.
  • Temperature control (e.g., initiating reactions at 273 K to minimize side reactions).
  • Purification via recrystallization from ethanol, yielding high-purity crystals (91% reported for analogous compounds) .
    Optimization Tips: Adjust solvent polarity, catalyst equivalents, and reaction time to enhance yield.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and conformation of this compound?

Answer:

  • X-ray Crystallography: Resolves molecular conformation (e.g., dihedral angles between benzothiazole and aryl rings, such as 79.3° observed in analogs) and hydrogen-bonding networks (O–H⋯N, O–H⋯O) .
  • NMR Spectroscopy: Confirms proton environments (e.g., methylamino and acetamide groups).
  • IR Spectroscopy: Identifies functional groups like amide C=O stretches.
  • Mass Spectrometry: Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound, particularly its potential as an antimicrobial or anticancer agent?

Answer:

  • Antimicrobial Screening: Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains. Structural analogs with 4-chloro-benzothiazole cores show activity due to electrophilic interactions with microbial enzymes .
  • Anticancer Evaluation: Conduct cytotoxicity assays (e.g., MTT) on cancer cell lines. Modify substituents (e.g., 4-acetamidophenyl) to enhance selectivity and reduce off-target effects .

Q. What strategies are recommended for analyzing conflicting data in biological assays involving benzothiazole derivatives?

Answer:

  • Assay Reproducibility: Standardize conditions (pH, temperature, solvent controls).
  • Orthogonal Validation: Combine methods (e.g., agar diffusion and microdilution for antimicrobial activity).
  • Purity Analysis: Use HPLC to rule out impurities affecting results.
  • Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance of variations .

Q. How does the electronic and steric environment of the benzothiazole ring influence the compound's reactivity and interactions with biological targets?

Answer:

  • Electronic Effects: The 4-chloro substituent enhances electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine thiols in enzymes).
  • Steric Effects: Methylamino groups may hinder binding to sterically constrained active sites.
  • Computational Modeling: Use density functional theory (DFT) to predict charge distribution and molecular docking to simulate target binding .

Methodological Considerations

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications: Synthesize analogs with varying substituents at the 4-chloro (e.g., Br, F) and acetamide positions.
  • Biological Testing: Compare activities across analogs to identify key pharmacophores.
  • Data Correlation: Use regression analysis to link structural features (e.g., logP, polar surface area) to activity .

Q. What are the critical factors in crystallizing this compound for X-ray analysis?

Answer:

  • Solvent Selection: Slow evaporation from ethanol yields high-quality single crystals.
  • Temperature Control: Maintain stable conditions (e.g., 173 K during data collection).
  • Hydrogen Bonding: Optimize packing via intermolecular interactions (e.g., π-π stacking, C–H⋯O bonds) .

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